Inhibition of Urea Transporter UT-A1 vs. mTOR Pathway Engagement
The target compound has been profiled against rat UT-A1, yielding an IC50 of 600 nM [1]. This contrasts with its close structural analogs developed in the morpholinopyrimidine urea series, such as AZD3147, which is optimized for mTORC1/2 dual inhibition with an IC50 of 1.5 nM [2]. This >400-fold difference in primary target potency, based on available cross-study data, highlights that small structural changes dramatically shift the biological target profile, directly impacting the compound's utility in different experimental models.
| Evidence Dimension | In vitro target potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 600 nM against rat UT-A1 |
| Comparator Or Baseline | AZD3147: IC50 = 1.5 nM against mTOR |
| Quantified Difference | >400-fold weaker potency but against a different primary target (UT-A1 vs. mTOR) |
| Conditions | Target compound: Inhibition of rat UT-A1 expressed in MDCK cells, 15 min fluorescence assay. Comparator: mTORC1/2 enzymatic assay. |
Why This Matters
This differentiation is crucial for procurement as it reveals a distinct biological target profile, meaning the compound cannot serve as a substitute for mTOR inhibitors and is instead a candidate for urea transport-related studies.
- [1] BindingDB. Entry for BDBM50575382, CHEMBL4864461. Affinity Data: IC50 600 nM for rat UT-A1. 2022. View Source
- [2] Pike, K. G., et al. Discovery of AZD3147: A Potent, Selective Dual Inhibitor of mTORC1 and mTORC2. Journal of Medicinal Chemistry, 2015, 58(5), 2313-2327. View Source
